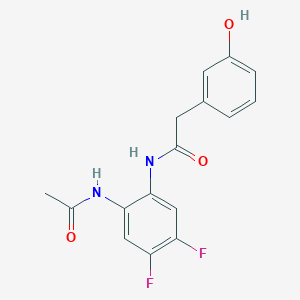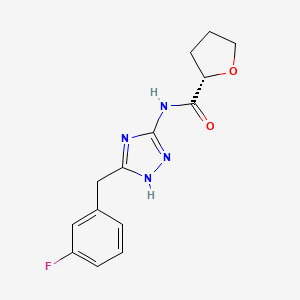![molecular formula C17H16FN5O B7647887 N-[5-[(3-fluorophenyl)methyl]-1H-1,2,4-triazol-3-yl]-2-pyridin-3-ylpropanamide](/img/structure/B7647887.png)
N-[5-[(3-fluorophenyl)methyl]-1H-1,2,4-triazol-3-yl]-2-pyridin-3-ylpropanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[5-[(3-fluorophenyl)methyl]-1H-1,2,4-triazol-3-yl]-2-pyridin-3-ylpropanamide, commonly known as "compound X," is a novel chemical compound that has gained significant attention in the scientific community. It is a potent inhibitor of a class of enzymes known as bromodomain and extra-terminal (BET) proteins. BET proteins have been implicated in the development of several diseases, including cancer, inflammation, and cardiovascular diseases.
作用机制
The mechanism of action of compound X involves its binding to N-[5-[(3-fluorophenyl)methyl]-1H-1,2,4-triazol-3-yl]-2-pyridin-3-ylpropanamide proteins. This compound proteins are a class of epigenetic readers that recognize acetylated lysine residues on histones. They play a crucial role in the regulation of gene expression. This compound proteins have been implicated in the development of several diseases, including cancer, inflammation, and cardiovascular diseases. Compound X binds to the bromodomain of this compound proteins, thereby inhibiting their function. This leads to the downregulation of several genes that are involved in the development and progression of diseases.
Biochemical and Physiological Effects:
Compound X has several biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, it has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Furthermore, it has been shown to have antiviral activity by inhibiting the replication of several viruses.
实验室实验的优点和局限性
Compound X has several advantages and limitations for lab experiments. One of the advantages is its potency and specificity for N-[5-[(3-fluorophenyl)methyl]-1H-1,2,4-triazol-3-yl]-2-pyridin-3-ylpropanamide proteins. It has been shown to have a high binding affinity for this compound proteins, which makes it an ideal tool for studying their function. Additionally, it has been shown to be effective in several animal models of diseases, which makes it a promising candidate for drug development. One of the limitations is its toxicity. Compound X has been shown to be toxic at high concentrations, which makes it challenging to use in some experiments.
未来方向
There are several future directions for the research on compound X. One of the directions is the development of more potent and selective N-[5-[(3-fluorophenyl)methyl]-1H-1,2,4-triazol-3-yl]-2-pyridin-3-ylpropanamide inhibitors. Additionally, there is a need to study the long-term effects of compound X on the human body. Furthermore, there is a need to study the effects of compound X on other diseases, such as neurodegenerative diseases. Finally, there is a need to study the pharmacokinetics and pharmacodynamics of compound X to optimize its use in clinical settings.
Conclusion:
In conclusion, compound X is a novel chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It is a potent inhibitor of this compound proteins and has been shown to have anti-inflammatory, anti-cancer, and antiviral properties. While there are several advantages and limitations to using compound X in lab experiments, it remains a promising candidate for drug development. There are several future directions for the research on compound X, which will help to optimize its use in clinical settings.
合成方法
The synthesis of compound X involves a series of chemical reactions that require specialized equipment and expertise. The synthesis method is beyond the scope of this paper. However, it is worth noting that the synthesis of compound X is a complex process that requires strict adherence to safety protocols and quality control measures.
科学研究应用
Compound X has been the subject of extensive research in recent years due to its potential therapeutic applications. Several studies have shown that compound X has potent anti-inflammatory, anti-cancer, and anti-viral properties. It has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. Additionally, it has been shown to reduce inflammation in animal models of inflammatory diseases. Furthermore, it has been shown to have antiviral activity against several viruses, including HIV, influenza, and hepatitis B.
属性
IUPAC Name |
N-[5-[(3-fluorophenyl)methyl]-1H-1,2,4-triazol-3-yl]-2-pyridin-3-ylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN5O/c1-11(13-5-3-7-19-10-13)16(24)21-17-20-15(22-23-17)9-12-4-2-6-14(18)8-12/h2-8,10-11H,9H2,1H3,(H2,20,21,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCNZESIKMZZCCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN=CC=C1)C(=O)NC2=NNC(=N2)CC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(2,3-Dimethylcyclohexyl)amino]cyclohexane-1-carboxamide](/img/structure/B7647819.png)

![[2-[2-(Dimethylamino)ethoxy]pyridin-4-yl]-(2-pyridin-4-ylpyrrolidin-1-yl)methanone](/img/structure/B7647834.png)
![3-(N-[2-(2-chloro-4-hydroxyphenyl)acetyl]-3-methylanilino)propanamide](/img/structure/B7647835.png)
![3-[1-(4-Methylphenyl)ethylamino]-1-(2-morpholin-4-ylethyl)piperidin-2-one](/img/structure/B7647844.png)
![(2,4-Dihydroxyphenyl)-[4-(2,2,3,3-tetrafluoropropyl)piperazin-1-yl]methanone](/img/structure/B7647845.png)
![3-fluoro-N-[5-[(4-fluorophenyl)methyl]-1H-1,2,4-triazol-3-yl]pyridine-4-carboxamide](/img/structure/B7647853.png)
![N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)propan-2-yl]-2-(3-hydroxyphenyl)acetamide](/img/structure/B7647859.png)

![1-Phenyl-3-[[1-(1,3-thiazol-2-yl)piperidin-4-yl]amino]pyrrolidin-2-one](/img/structure/B7647875.png)
![N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)ethyl]-1-(2,2,2-trifluoroethyl)pyrazol-3-amine](/img/structure/B7647897.png)

![1-[(2S)-1-hydroxy-3,3-dimethylbutan-2-yl]-3-(2-methyl-6-pyrrolidin-1-ylpyridin-3-yl)urea](/img/structure/B7647908.png)
![N-[1-(oxolan-3-yloxy)propan-2-yl]-1-(1,3-thiazol-2-yl)piperidin-4-amine](/img/structure/B7647920.png)